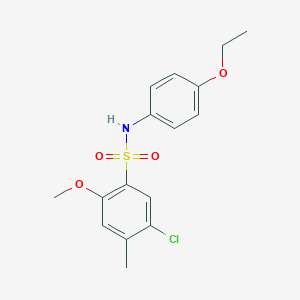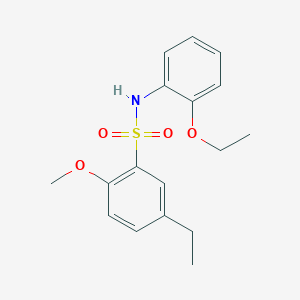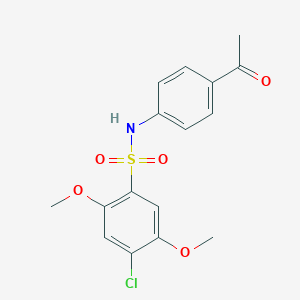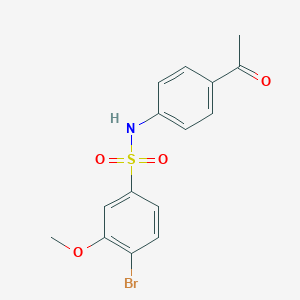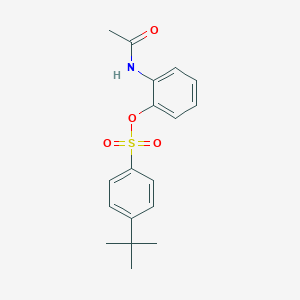
2-(Acetylamino)phenyl 4-tert-butylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetylamino)phenyl 4-tert-butylbenzenesulfonate is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields. This compound is commonly referred to as APBBS and is synthesized through a specific method. The purpose of
Wirkmechanismus
The mechanism of action of APBBS varies depending on its application. In medicinal chemistry, APBBS is believed to inhibit the activity of cyclooxygenase enzymes, which play a crucial role in the production of inflammatory mediators. In biochemistry, APBBS is believed to inhibit the activity of protein kinases, which play a crucial role in cellular signaling pathways. In materials science, APBBS is believed to act as a surfactant and emulsifier, reducing the surface tension of liquids and promoting the formation of stable emulsions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of APBBS also vary depending on its application. In medicinal chemistry, APBBS has been shown to reduce inflammation and pain in animal models. In biochemistry, APBBS has been shown to inhibit the activity of specific protein kinases, leading to alterations in cellular signaling pathways. In materials science, APBBS has been shown to reduce the surface tension of liquids and promote the formation of stable emulsions.
Vorteile Und Einschränkungen Für Laborexperimente
APBBS has several advantages and limitations for lab experiments. Its synthesis method is well-established and yields a high purity product. However, APBBS can be challenging to work with due to its low solubility in water and some organic solvents. Additionally, APBBS can be expensive and difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of APBBS. In medicinal chemistry, further studies are needed to determine the efficacy and safety of APBBS as an anti-inflammatory and analgesic agent. In biochemistry, further studies are needed to determine the specific protein kinases that APBBS inhibits and the downstream effects of this inhibition. In materials science, further studies are needed to optimize the use of APBBS as a surfactant and emulsifier in various applications.
Conclusion:
In conclusion, APBBS is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method is well-established, and it has been shown to have potential as an anti-inflammatory and analgesic agent, a protein kinase inhibitor, and a surfactant and emulsifier. However, further studies are needed to determine its efficacy and safety in various applications and to optimize its use in materials science.
Synthesemethoden
APBBS is synthesized through a specific method that involves the reaction of 2-Acetylaniline and 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of APBBS, which is then purified through recrystallization. This synthesis method has been extensively studied and optimized to ensure the purity and yield of APBBS.
Wissenschaftliche Forschungsanwendungen
APBBS has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, APBBS has been studied for its potential as an anti-inflammatory and analgesic agent. In biochemistry, APBBS has been studied for its potential as a protein kinase inhibitor. In materials science, APBBS has been studied for its potential as a surfactant and emulsifier.
Eigenschaften
Molekularformel |
C18H21NO4S |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
(2-acetamidophenyl) 4-tert-butylbenzenesulfonate |
InChI |
InChI=1S/C18H21NO4S/c1-13(20)19-16-7-5-6-8-17(16)23-24(21,22)15-11-9-14(10-12-15)18(2,3)4/h5-12H,1-4H3,(H,19,20) |
InChI-Schlüssel |
BIDOZDPDILKGAE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Kanonische SMILES |
CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











